molecular formula C15H15N3O2 B1268774 N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide CAS No. 315671-80-8

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide

Cat. No.: B1268774
CAS No.: 315671-80-8
M. Wt: 269.3 g/mol
InChI Key: CBYYAWPFCWIPDL-UHFFFAOYSA-N
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Description

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)15(20)17-12-8-6-11(7-9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYYAWPFCWIPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Hydrazinocarbonylaniline

4-Aminobenzoic acid is reacted with hydrazine hydrate in refluxing ethanol to form 4-hydrazinocarbonylaniline. Key conditions include:

  • Molar ratio : 1:1.2 (4-aminobenzoic acid : hydrazine hydrate)
  • Temperature : 80°C for 6–8 hours
  • Yield : 78–85%

Step 2: Coupling with 2-Methylbenzoyl Chloride

The intermediate is treated with 2-methylbenzoyl chloride in the presence of a base:

4-Hydrazinocarbonylaniline + 2-Methylbenzoyl Chloride → N-[4-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide  

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran
  • Base : Triethylamine (2.5 equiv)
  • Temperature : 0°C to room temperature, 12–16 hours
  • Yield : 65–72%

Mechanistic Insight : The base neutralizes HCl generated during the nucleophilic acyl substitution, driving the reaction to completion.

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed:

Procedure

  • Activation : 2-Methylbenzoic acid (1 equiv) is activated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane.
  • Coupling : 4-Hydrazinocarbonylaniline (1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.
  • Workup : The product is extracted with ethyl acetate and purified via column chromatography.

Key Data :

Parameter Value
Solvent Dichloromethane
Catalyst EDC/HOBt
Temperature 25°C
Yield 70–75%
Purity (HPLC) >98%

This method minimizes side reactions and is suitable for gram-scale synthesis.

Mixed Anhydride Method

Pivaloyl chloride is used to generate a reactive mixed anhydride intermediate:

Reaction Scheme

  • Anhydride Formation : 2-Methylbenzoic acid reacts with pivaloyl chloride (1.5 equiv) in THF at -10°C.
  • Coupling : 4-Hydrazinocarbonylaniline is added, and the mixture is warmed to 25°C.

Optimization Notes :

  • Excess pivaloyl chloride improves anhydride stability.
  • Yields reach 68–70% with minimal racemization.

Solid-Phase Synthesis for High-Throughput Applications

A patent-pending method utilizes polymer-supported reagents to streamline purification:

Protocol

  • Resin Loading : Wang resin is functionalized with 4-nitrobenzoic acid.
  • Reduction : Nitro groups are reduced to amines using SnCl₂/HCl.
  • Hydrazine Incorporation : Treatment with hydrazine hydrate forms the hydrazinocarbonyl group.
  • Benzoylation : 2-Methylbenzoyl chloride is coupled under microwave irradiation (50°C, 30 minutes).

Advantages :

  • Purity : >95% without chromatography
  • Scalability : Suitable for parallel synthesis

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Acyl Chloride 65–72 95–97 High Moderate
Carbodiimide 70–75 98 Moderate High
Mixed Anhydride 68–70 96 High Low
Solid-Phase 60–65 95 Low Very High

Trends :

  • Carbodiimide methods offer superior purity but require costly reagents.
  • Acyl chloride routes are preferred for industrial-scale production due to shorter reaction times.

Troubleshooting Common Issues

Low Yields in Acyl Chloride Method

  • Cause : Hydrolysis of 2-methylbenzoyl chloride by moisture.
  • Solution : Use anhydrous solvents and molecular sieves.

Byproduct Formation in Carbodiimide Coupling

  • Cause : Urea byproducts from EDC degradation.
  • Solution : Add N-hydroxysuccinimide (NHS) to suppress urea formation.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Cancer Treatment

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide has shown promise as an anti-cancer agent. Research indicates that compounds with similar structures can inhibit kinases associated with tumor growth and metastasis. For instance, compounds derived from hydrazine have been reported to exhibit significant activity against various cancers, including leukemia and solid tumors such as breast and colon cancer .

Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values lower than 500 nM against specific kinases involved in cancer progression. This suggests that this compound could be developed into a potent anti-cancer medication .

Anti-Inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. The inhibition of specific kinases can lead to reduced inflammation, which is beneficial in conditions like rheumatoid arthritis and other inflammatory disorders .

Data Table: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)
This compoundSrc Kinase< 500
Similar Hydrazine DerivativeAbl Kinase< 250
Another Benzamide DerivativePDGF-R< 100

Metabolic Disorders

Research indicates that compounds with similar structural characteristics may also play a role in managing metabolic disorders. The modulation of metabolic pathways through kinase inhibition can potentially alleviate conditions such as diabetes and obesity .

Safety and Toxicity

The safety profile of this compound has been evaluated in various preclinical studies. Initial findings suggest that the compound does not exhibit significant toxicity at therapeutic doses, making it a viable candidate for further development .

Mechanism of Action

The mechanism of action of N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide
  • N-[4-(hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide

Uniqueness

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of hydrazones, which are known for their diverse biological properties, including antitumor, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N4_{4}O
  • Molecular Weight : Approximately 202.21 g/mol

The compound features a hydrazinocarbonyl group that is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydrazinocarbonyl moiety can form covalent bonds with enzyme active sites, inhibiting their function. This inhibition can disrupt critical biochemical pathways, leading to various physiological effects .
  • Cell Proliferation Modulation : Studies indicate that this compound may influence cell growth and proliferation through its interactions with specific receptors and enzymes involved in cell cycle regulation .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against orthopoxviruses. Its mechanism may involve reducing viral replication within infected cells .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine release .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits cancer cell proliferation in vitro; effective against multiple lines
AntiviralReduces viral load in infected cells; potential against orthopoxviruses
Anti-inflammatoryModulates inflammatory responses; reduces cytokine levels

Detailed Research Findings

  • Antitumor Studies :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism involved apoptosis induction as evidenced by increased caspase activity .
  • Antiviral Efficacy :
    • In vivo experiments using murine models showed that administration of the compound led to a marked decrease in viral titers following infection with ectromelia virus. This suggests a strong potential for therapeutic application in viral infections .
  • Inflammation Modulation :
    • Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cellular models stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide?

The compound can be synthesized via carbodiimide-mediated coupling reactions. A validated approach involves reacting 2-methylbenzoic acid derivatives with 4-hydrazinocarbonylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents. Key conditions include maintaining temperatures below 0°C to minimize side reactions and improve yield .

Q. Reaction Conditions Table

ReagentRoleTemperatureSolventYield (%)
DCCCoupling agent-50°CDCM/THF~65-75
HOBtActivator-50°CDCM/THF-

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazine (N-H, ~3200–3350 cm⁻¹) groups.
  • ¹H NMR : Look for aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.3–2.6 ppm).
  • Elemental Analysis : Verify C, H, N composition within ±0.3% of theoretical values .

Q. What solvent and pH conditions optimize fluorescence studies for hydrazide derivatives like this compound?

Optimal fluorescence intensity is achieved in polar aprotic solvents (e.g., DMSO) at pH 5.0 and 25°C. Acidic or alkaline conditions (>pH 7) reduce intensity due to protonation/deprotonation of functional groups .

Advanced Research Questions

Q. How can crystallographic data refinement resolve structural ambiguities in this compound?

Use SHELXL for high-resolution refinement. Key steps:

Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.

Hydrogen Bonding : Analyze intermolecular interactions (e.g., N-H···O=C) using OLEX2 or Mercury.

Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G* basis set) .

Q. Crystallographic Metrics Table

ParameterValue
R-factor<5%
Crystallographic R-free<7%
RMSD (bonds)≤0.02 Å

Q. How to address discrepancies in fluorescence binding constants reported across studies?

Discrepancies may arise from solvent polarity, temperature, or competing ions. Mitigation strategies:

  • Standardized Buffers : Use 0.1 M acetate buffer (pH 5) for consistency.
  • Control Experiments : Include metal-free controls (e.g., EDTA) to exclude interference.
  • Isothermal Titration Calorimetry (ITC) : Validate binding constants independently .

Q. What computational strategies predict the pharmacological targets of this compound?

  • Molecular Docking : Use AutoDock Vina to screen against targets like V2 vasopressin receptors (binding affinity ≤ -8.0 kcal/mol).
  • Pharmacophore Mapping : Identify critical features (e.g., hydrazide group for H-bond donor/acceptor interactions) .

Q. Docking Results Table

TargetPDB IDBinding Affinity (kcal/mol)
V2 Vasopressin Receptor4NGG-8.7
MMP-91GKD-7.2

Q. Data Contradiction Analysis

Q. Why do some studies report higher fluorescence stability over time while others observe degradation?

Variations arise from:

  • Light Exposure : Degradation under UV light vs. dark conditions.
  • Oxygen Sensitivity : Use inert atmospheres (N₂) to prevent oxidation.
  • Sample Preparation : Sonication or filtration to remove particulate interference .

Q. Mitigation Protocol

Store samples in amber vials at -20°C.

Purge solvents with nitrogen before use.

Q. Methodological Best Practices

  • Synthesis : Prioritize DCC/HOBt over EDCl for higher yields in sterically hindered reactions.
  • Crystallization : Use methanol/water (7:3 v/v) for slow evaporation to obtain single crystals.
  • Fluorescence : Calibrate instruments with quinine sulfate as a reference standard .

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